7-methoxy-3-phenyl-1H-isothiochromene
Description
Structure
3D Structure
Properties
CAS No. |
53844-20-5 |
|---|---|
Molecular Formula |
C16H14OS |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
7-methoxy-3-phenyl-1H-isothiochromene |
InChI |
InChI=1S/C16H14OS/c1-17-15-8-7-13-10-16(18-11-14(13)9-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
RMWJNRHJBAATNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(SC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 7 Methoxy 3 Phenyl 1h Isothiochromene and Analogous Structures
Historical Approaches to Isothiochromene (B15496450) Synthesis
Early synthetic routes to isothiochromenes relied on foundational organic reactions, primarily focusing on the construction of the heterocyclic ring from acyclic or different heterocyclic precursors.
The formation of the isothiochromene ring through the cyclization of specifically designed precursor molecules is a classical and fundamental strategy. These methods typically involve creating the key carbon-sulfur and carbon-carbon bonds in an intramolecular fashion. A prominent example involves transition-metal catalysis, such as the rhodium-catalyzed tandem cyclization of enaminothiones with alkynes. nih.govrsc.org This approach leverages a sulfur-directed C–H bond activation to regioselectively form the C–C and C–S bonds necessary for the isothiochromene core. nih.gov This protocol is noted for its step and atom economy, avoiding the need for pre-functionalized substrates that were common in earlier methods. nih.gov
The general scheme for this rhodium-catalyzed reaction is presented below, showcasing the conversion of various enaminothiones and alkynes into the corresponding 1H-isothiochromene derivatives.
Table 1: Rhodium-Catalyzed Synthesis of 1H-Isothiochromenes A summary of representative yields from the reaction of enaminothiones with alkynes.
| Enaminothione Substrate | Alkyne Substrate | Catalyst System | Yield (%) |
| (E)-3-(dimethylamino)-1-phenylprop-2-ene-1-thione | 1,2-diphenylethyne | [CpRhCl₂]₂, AgSbF₆, AgOAc | 85% |
| (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-ene-1-thione | 1,2-diphenylethyne | [CpRhCl₂]₂, AgSbF₆, AgOAc | 81% |
| (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-ene-1-thione | 1,2-diphenylethyne | [CpRhCl₂]₂, AgSbF₆, AgOAc | 76% |
| (E)-3-(dimethylamino)-1-phenylprop-2-ene-1-thione | 1-phenyl-1-propyne | [CpRhCl₂]₂, AgSbF₆, AgOAc | 72% |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural elements of all components, represent an efficient strategy for building molecular complexity. An MCR approach has been developed for the one-pot synthesis of functionalized 1H-isothiochromene derivatives. nih.gov This reaction proceeds between acetylenic esters, aryl isothiocyanates, and enaminones at room temperature. nih.govresearchgate.net The process is valued for its operational simplicity and mild reaction conditions, delivering high yields of the target isothiochromene-3,4-dicarboxylate products. nih.gov
Targeted Synthesis of the 1H-Isothiochromene Core
More recent synthetic developments have focused on protocols specifically designed for high efficiency and selectivity in forming the 1H-isothiochromene ring system. These methods often employ specific reagents or catalysts to mediate the key ring-closing step.
Molecular iodine has been effectively used to mediate the intramolecular electrophilic cyclization of suitably designed precursors to yield the isothiochromene core. This method has been successfully applied to the synthesis of 4-substituted isothiochromenes from α-substituted o-[(tert-butylsulfanyl)methyl]styrenes. The reaction involves the treatment of the styrene (B11656) precursor with iodine in the presence of a mild base such as sodium hydrogencarbonate. This protocol is an example of halocyclization, where the electrophilic halogen activates a double bond for intramolecular nucleophilic attack by the sulfur atom.
Table 2: Iodine-Mediated Cyclization for Isothiochromene Synthesis Selected examples of the synthesis of 4-substituted isothiochromenes.
| α-Substituent on Styrene Precursor | Reagents | Product | Yield (%) |
| Phenyl | I₂, NaHCO₃ | 4-Phenyl-1H-isothiochromene | 75% |
| 4-Methoxyphenyl | I₂, NaHCO₃ | 4-(4-Methoxyphenyl)-1H-isothiochromene | 78% |
| Methyl | I₂, NaHCO₃ | 4-Methyl-1H-isothiochromene | 65% |
Gold catalysts are powerful tools in modern organic synthesis, known for their ability to activate alkynes and allenes toward nucleophilic attack. beilstein-journals.orgacs.org Similarly, atom transfer radical cyclization (ATRC) is a robust method for forming cyclic compounds via radical intermediates. nih.govmdpi.com However, the specific application of a gold-catalyzed ATRC for the direct synthesis of the 1H-isothiochromene core is not prominently documented in scientific literature.
While gold-catalyzed intramolecular cyclizations of ortho-alkynylaryl aldehydes and other precursors are well-established for producing the oxygen analogues, 1H-isochromenes, with high efficiency, organic-chemistry.orgrsc.org and gold catalysis has been used to synthesize other complex sulfur-containing heterocycles, nih.govuniovi.es a direct parallel for 1H-isothiochromene via an ATRC mechanism appears to be a less explored area. ATRC methodologies, often catalyzed by copper, are effective for constructing nitrogen-containing heterocycles like γ-lactams through a mechanism involving a reversible halogen atom transfer to generate and trap radical intermediates. mdpi.com The potential extension of this specific mechanistic pathway, catalyzed by gold, to the synthesis of sulfur heterocycles like 1H-isothiochromene remains a subject for future investigation.
Base-induced cyclization represents another important strategy for constructing the isothiochromene skeleton. A notable example is the innovative one-pot synthesis of 3,4-dihydro-1H-isothiochromenes through a carbanion-induced, base-catalyzed ring-transformation reaction. beilstein-journals.org This approach utilizes a functionalized 6-aryl-2H-pyran-2-one as the starting material. beilstein-journals.org A carbanion, generated from a cyclic ketone like tetrahydrothiopyran-4-one, attacks the pyran-2-one, initiating a cascade of reactions that ultimately leads to the formation of the isothiochromene ring system. beilstein-journals.org
Table 3: Base-Induced Synthesis of Dihydro-1H-isothiochromenes Illustrative examples of the ring-transformation reaction.
| Aryl group on Pyran-2-one | Carbanion Source | Base | Product | Yield (%) |
| Phenyl | Tetrahydrothiopyran-4-one | NaH | 1-Carbomethoxy-4-hydroxy-3-phenyl-3,4-dihydro-1H-isothiochromene | 65% |
| 4-Chlorophenyl | Tetrahydrothiopyran-4-one | NaH | 1-Carbomethoxy-3-(4-chlorophenyl)-4-hydroxy-3,4-dihydro-1H-isothiochromene | 62% |
| 4-Methoxyphenyl | Tetrahydrothiopyran-4-one | NaH | 1-Carbomethoxy-4-hydroxy-3-(4-methoxyphenyl)-3,4-dihydro-1H-isothiochromene | 68% |
Tandem Thionation/S-Cyclization Processes
A prominent strategy for the synthesis of isothiochromene derivatives involves a tandem reaction sequence that combines a thionation step with an intramolecular S-cyclization. This approach is efficient as it allows for the construction of the sulfur-containing heterocycle in a single pot or a streamlined sequence of steps. A hypothetical, yet chemically plausible, pathway to 7-methoxy-3-phenyl-1H-isothiochromene could commence with a precursor such as a 2-acyl- or 2-carboxy-substituted diaryl ketone.
The key step in this sequence is the thionation of a carbonyl group, typically an ester or a ketone, to a thiocarbonyl. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this transformation. nih.govorganic-chemistry.org The reaction proceeds through a thiaoxaphosphetane intermediate, leading to the replacement of the carbonyl oxygen with sulfur. organic-chemistry.org
Following thionation, the resulting thiocarbonyl intermediate can undergo an intramolecular cyclization. This cyclization is often promoted by acid or heat and involves the nucleophilic attack of the sulfur atom onto an electrophilic carbon center within the molecule. For the synthesis of this compound, a suitable precursor would need to be designed to facilitate this ring closure to form the six-membered isothiochromene ring. While a direct tandem thionation/S-cyclization for this specific molecule is not extensively documented, the principles are well-established in sulfur heterocycle synthesis. springerprofessional.de
More advanced tandem processes for the synthesis of the 1H-isothiochromene core have been developed, such as the rhodium-catalyzed sulfur-directed C-H bond activation and tandem cyclization of enaminothiones with alkynes. rsc.org This method achieves regioselective C-C and C-S bond formation in a single operation, offering high atom economy. rsc.org
Table 1: Representative Thionating Agents for Heterocycle Synthesis
| Reagent | Formula | Typical Applications |
|---|---|---|
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Thionation of ketones, esters, amides |
| Phosphorus Pentasulfide | P₄S₁₀ | Thionation of carbonyl compounds |
Introduction of Methoxy (B1213986) and Phenyl Substituents
The precise placement of the methoxy group at the 7-position and the phenyl group at the 3-position is crucial for defining the chemical properties of the target molecule. The strategies for introducing these substituents can be integrated into the synthesis of the precursor molecules before the construction of the isothiochromene ring.
The regioselective introduction of a methoxy group onto an aromatic ring is typically achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the nature of the substrate. For the synthesis of a precursor to this compound, one would likely start with a commercially available methoxy-substituted aromatic compound.
Alternatively, if constructing the aromatic ring from simpler precursors, the methoxy group's position can be directed by other functional groups present on the ring. The directing effects of substituents in electrophilic aromatic substitution are well-understood, allowing for controlled synthesis of polysubstituted aromatic compounds. For instance, in naphthalene (B1677914) and its analogs, the position of incoming electrophiles can be influenced by existing substituents. researchgate.net Zeolite catalysts have been shown to be effective in the regioselective alkylation of naphthalene, which can be conceptually extended to methoxylation. nih.gov
The introduction of the phenyl group at the 3-position of the isothiochromene ring can be accomplished in several ways. One common method involves the use of a precursor that already contains the phenyl group in the desired position. For example, a chalcone-like precursor could be synthesized and then elaborated to form the isothiochromene.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. A precursor bearing a halide or a triflate at the position corresponding to C3 of the isothiochromene could be coupled with phenylboronic acid to introduce the phenyl group.
Another approach involves the cyclization of a precursor that incorporates the phenyl substituent. For instance, the electrophilic cyclization of o-(1-alkynyl)arenecarboxaldehydes can be used to synthesize isochromenes (the oxygen analogs), and a similar strategy could be adapted for isothiochromenes where the alkyne bears a phenyl group. nih.gov
Table 2: Common Cross-Coupling Reactions for Phenyl Group Introduction
| Reaction Name | Reactants | Catalyst |
|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium complex |
| Stille Coupling | Organotin compound + Organohalide | Palladium complex |
| Heck Coupling | Alkene + Organohalide | Palladium complex |
Advanced Synthetic Transformations and Derivatization
Once the core this compound scaffold is assembled, it can be further modified to create a library of derivatives with diverse properties. These advanced transformations can target various positions on the heterocyclic ring or the aromatic portion of the molecule.
The functionalization of the isothiochromene scaffold can be achieved through various reactions, including C-H activation, electrophilic substitution, and metal-catalyzed cross-coupling. C-H functionalization is a particularly attractive strategy as it allows for the direct conversion of C-H bonds into new functional groups, avoiding the need for pre-functionalized substrates. nih.govscience.govuniv-rennes.frnih.govsigmaaldrich.com Palladium-catalyzed C-H activation has been widely used for the arylation and alkylation of various heterocycles. univ-rennes.fr
The aromatic ring of the isothiochromene can undergo electrophilic aromatic substitution reactions, with the position of substitution being influenced by the existing methoxy group and the heterocyclic ring. The sulfur atom in the isothiochromene ring can also be targeted for oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and biological activity of the molecule.
The introduction of chirality into the isothiochromene scaffold is of significant interest, particularly for applications in medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. For isothiochromene derivatives, a chiral center could be introduced at the C1 position.
Stereoselective methods could involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For example, a prochiral isothiochromene could be subjected to an asymmetric reduction or oxidation to introduce a stereocenter. The stereoselective synthesis of sulfur-containing heterocycles is a well-established field, and these principles can be applied to the synthesis of chiral derivatives of this compound. nih.govnih.gov Cobalt-catalyzed enantioselective synthesis has been demonstrated for S-stereogenic sulfinamides, showcasing the potential for metal-catalyzed asymmetric transformations on sulfur-containing compounds. acs.org
Table 3: Approaches to Stereoselective Synthesis
| Method | Description |
|---|---|
| Chiral Catalysis | A small amount of a chiral catalyst directs the formation of one stereoisomer over others. |
| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to control the stereochemical outcome of a reaction. |
| Chiral Pool Synthesis | A readily available chiral natural product is used as the starting material. |
Postsynthetic Modification Strategies
The strategic postsynthetic modification of the this compound core structure presents a valuable avenue for the diversification of this heterocyclic scaffold. Such modifications can be employed to modulate the physicochemical properties and biological activities of the parent compound. The reactivity of this molecule is primarily centered around three key areas: the electron-rich aromatic ring bearing the methoxy group, the pendant 3-phenyl substituent, and the chemically active benzylic C1 position of the isothiochromene ring.
Modification of the Methoxy-Substituted Aromatic Ring
The methoxy group at the 7-position is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, since the para position (C5) is already substituted within the fused ring system, electrophilic attack is anticipated to occur at the C6 and C8 positions.
A representative electrophilic substitution is bromination. The reaction of this compound with a mild brominating agent, such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane, would be expected to yield a mixture of 6-bromo- and 8-bromo-7-methoxy-3-phenyl-1H-isothiochromene. The regioselectivity of this reaction would be influenced by the steric hindrance imposed by the adjacent fused sulfur-containing ring and the phenyl group.
Functionalization of the 3-Phenyl Group
The phenyl group at the 3-position is susceptible to electrophilic substitution reactions, similar to benzene (B151609). However, the reaction conditions must be carefully selected to avoid unwanted side reactions with the isothiochromene core.
Nitration of the phenyl group can be achieved using a mixture of nitric acid and sulfuric acid. This reaction would likely lead to the formation of a mixture of ortho-, meta-, and para-nitro-substituted derivatives on the 3-phenyl ring. The para-substituted isomer, 7-methoxy-3-(4-nitrophenyl)-1H-isothiochromene, is often the major product in such reactions due to steric considerations.
Reactions at the C1 Position
The C1 position of the 1H-isothiochromene ring is a benzylic carbon, which imparts it with unique reactivity. This position is prone to deprotonation, oxidation, and alkylation.
Deprotonation of the C1 position can be accomplished using a strong base, such as n-butyllithium, to generate a carbanion. This nucleophilic species can then be reacted with various electrophiles. For instance, quenching the carbanion with an alkyl halide, such as methyl iodide, would result in the formation of 1-alkyl-7-methoxy-3-phenyl-1H-isothiochromene.
Oxidation of the C1 position can lead to the formation of the corresponding isothiochromen-1-one. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to effect such transformations on benzylic sulfides. This modification introduces a carbonyl group, which can serve as a handle for further functionalization.
The following table summarizes these potential postsynthetic modification strategies:
| Starting Material | Reagent(s) and Conditions | Expected Product(s) | Modification Type |
| This compound | N-Bromosuccinimide (NBS), CH₂Cl₂ | 6-Bromo- and 8-bromo-7-methoxy-3-phenyl-1H-isothiochromene | Electrophilic Aromatic Substitution |
| This compound | HNO₃, H₂SO₄ | 7-methoxy-3-(4-nitrophenyl)-1H-isothiochromene (major) and other isomers | Electrophilic Aromatic Substitution |
| This compound | 1. n-BuLi, THF; 2. CH₃I | 1-Methyl-7-methoxy-3-phenyl-1H-isothiochromene | Alkylation at C1 |
| This compound | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 7-methoxy-3-phenyl-isothiochromen-1-one | Oxidation at C1 |
Iii. Reactivity and Mechanistic Investigations of 7 Methoxy 3 Phenyl 1h Isothiochromene
Reaction Pathways and Transformation Studies
The unique structural arrangement of 7-methoxy-3-phenyl-1H-isothiochromene allows for a diverse range of chemical transformations. The electron-rich nature of the bicyclic system, enhanced by the methoxy (B1213986) group, alongside the presence of a sulfur heteroatom and a phenyl ring, provides multiple sites for chemical attack and modification.
The isothiochromene (B15496450) scaffold, containing a conjugated system, has the potential to participate in cycloaddition reactions, acting either as a diene or a dienophile. While specific studies on this compound are limited, analogous transformations with related sulfur-containing heterocycles suggest plausible reaction pathways. For instance, in a Diels-Alder type reaction, the diene component of the isothiochromene could react with a suitable dienophile. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic effects of the methoxy and phenyl groups.
Hypothetically, a [4+2] cycloaddition with an electron-deficient dienophile, such as maleic anhydride, could proceed as outlined in the table below.
| Reactant | Dienophile | Conditions | Predicted Product |
| This compound | Maleic Anhydride | Thermal (e.g., reflux in toluene) | Tricyclic adduct |
| This compound | Dimethyl acetylenedicarboxylate | High pressure or catalytic activation | Polycyclic aromatic derivative after rearrangement |
Furthermore, 1,3-dipolar cycloaddition reactions represent another potential avenue for functionalizing the isothiochromene core, allowing for the introduction of five-membered heterocyclic rings.
The sulfur atom in the isothiochromene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic properties and biological activity of the parent molecule. The choice of oxidizing agent and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone.
| Substrate | Oxidizing Agent | Product |
| This compound | m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | This compound S-oxide |
| This compound | m-Chloroperoxybenzoic acid (m-CPBA) (2 equiv.) or H₂O₂/AcOH | This compound S,S-dioxide |
Reduction of the isothiochromene system can also be envisioned. Catalytic hydrogenation could potentially reduce the double bond within the heterocyclic ring or the phenyl group, depending on the catalyst and reaction conditions employed. For instance, using a catalyst like palladium on carbon (Pd/C) under hydrogen pressure would likely lead to saturation of the C1-C4 double bond.
The benzene (B151609) ring of the isothiochromene core is activated towards electrophilic aromatic substitution by the electron-donating methoxy group at the 7-position. This group directs incoming electrophiles primarily to the ortho and para positions. Given that the para position (C5) is blocked, substitution is expected to occur at the ortho positions, C6 and C8. Steric hindrance from the adjacent fused ring might influence the regioselectivity between these two sites.
| Reaction | Electrophile | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-7-methoxy-3-phenyl-1H-isothiochromene and/or 8-Nitro-7-methoxy-3-phenyl-1H-isothiochromene |
| Bromination | Br₂/FeBr₃ | 6-Bromo-7-methoxy-3-phenyl-1H-isothiochromene and/or 8-Bromo-7-methoxy-3-phenyl-1H-isothiochromene |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 6-Acetyl-7-methoxy-3-phenyl-1H-isothiochromene and/or 8-Acetyl-7-methoxy-3-phenyl-1H-isothiochromene |
Nucleophilic aromatic substitution on the core is less likely due to the electron-rich nature of the aromatic ring. Such reactions would typically require the presence of strong electron-withdrawing groups, which are absent in the parent structure.
Mechanistic Elucidation of Synthetic Routes
The synthesis of the isothiochromene skeleton can be achieved through various mechanistic pathways, including radical cyclizations and cascade reactions. These methods offer efficient ways to construct the bicyclic core from readily available starting materials.
Radical cyclization reactions provide a powerful tool for the formation of cyclic and heterocyclic systems. The synthesis of a this compound framework could plausibly be achieved through an intramolecular radical cyclization of a suitably substituted precursor. For example, a substituted o-vinylthiobenzaldehyde derivative could serve as a radical precursor.
A plausible mechanistic pathway would involve the following steps:
Radical Generation: Homolytic cleavage of a weak bond in the precursor, often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or tributyltin hydride (Bu₃SnH).
Intramolecular Cyclization: The generated radical adds to the vinyl group in an endo- or exo-trig cyclization fashion to form the six-membered heterocyclic ring.
Radical Quenching/Propagation: The resulting cyclic radical is then quenched, for instance, by abstracting a hydrogen atom from a donor molecule, to yield the final product and regenerate the chain-carrying radical.
Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, offer an elegant and atom-economical approach to complex molecules. The synthesis of this compound could be envisioned via such a process.
Anionic Cascade: An appropriately substituted precursor, for example, a derivative of o-mercaptobenzaldehyde, could undergo a cascade reaction initiated by a base. The deprotonation of the thiol would generate a thiolate anion, which could then participate in an intramolecular conjugate addition or a related cyclization pathway.
Cationic Cascade: Alternatively, a cationic cascade could be initiated by the formation of a carbocation on a side chain attached to a substituted thiophenol derivative. This electrophilic center could then be attacked by the electron-rich sulfur atom or the aromatic ring, leading to the formation of the isothiochromene core in a stepwise or concerted manner. The presence of the methoxy group would enhance the nucleophilicity of the aromatic ring, potentially facilitating such a cyclization.
Transition Metal-Catalyzed Reaction Mechanisms
An exhaustive search of scholarly databases and chemical literature yields no specific studies detailing the transition metal-catalyzed reaction mechanisms of this compound. While the broader class of isothiochromenes and related sulfur-containing heterocycles are known to participate in various metal-catalyzed transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and C-H functionalization, no research has been published that specifically elucidates these processes for the 7-methoxy-3-phenyl substituted variant.
Consequently, there is no available data to populate a table on reaction conditions, catalyst systems, or mechanistic pathways for this particular compound. The influence of the methoxy and phenyl substituents on the reactivity of the isothiochromene core in the presence of transition metal catalysts remains an uninvestigated area of chemical science.
Chemical Stability and Degradation Pathways Under Controlled Conditions
Similarly, there is a lack of published research on the chemical stability and degradation pathways of this compound under controlled conditions. Studies that would investigate its susceptibility to degradation under various environmental stressors such as light (photostability), heat (thermal stability), and different pH conditions have not been reported.
Therefore, it is not possible to provide a detailed account of its degradation kinetics, the identity of its degradation products, or the mechanisms by which it may decompose. The inherent stability of the this compound molecule and its potential degradation pathways remain undetermined.
Iv. Advanced Spectroscopic and Structural Characterization of 7 Methoxy 3 Phenyl 1h Isothiochromene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms within a molecule.
The ¹H NMR spectrum of 7-methoxy-3-phenyl-1H-isothiochromene is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) would provide critical information about the electronic environment and spatial relationships of neighboring protons.
Based on the structure, the expected proton signals would be:
Aromatic Protons: Several signals in the downfield region (typically δ 7.0-8.0 ppm) would correspond to the protons on the phenyl ring and the aromatic portion of the isothiochromene (B15496450) core. The specific substitution pattern would lead to characteristic splitting patterns. For instance, the protons on the methoxy-substituted ring would exhibit couplings to their neighbors, and their chemical shifts would be influenced by the electron-donating nature of the methoxy (B1213986) group.
Vinyl Proton: A distinct signal would be expected for the proton at the C4 position of the isothiochromene ring. Its chemical shift would be indicative of its vinylic nature.
Methylene (B1212753) Protons: The two protons at the C1 position (the -CH₂- group adjacent to the sulfur atom) would likely appear as a singlet, or if diastereotopic, as a pair of doublets (an AB quartet).
Methoxy Protons: A sharp singlet, typically integrating to three protons, would be observed in the upfield region (around δ 3.8-4.0 ppm), corresponding to the methyl group of the methoxy substituent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| H-1 (CH₂) | ~ 3.5 - 4.0 | s | 2H |
| H-4 | ~ 6.5 - 7.0 | s | 1H |
| Aromatic H's | ~ 6.8 - 7.8 | m | 8H |
Note: This table is predictive and actual experimental values may vary.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp³, sp², aromatic, carbonyl). For this compound, a specific number of signals would confirm the carbon backbone.
The anticipated ¹³C NMR spectrum would feature:
Aromatic and Vinylic Carbons: A series of signals in the downfield region (δ 100-150 ppm) corresponding to the carbons of the phenyl group and the unsaturated portion of the isothiochromene nucleus. The carbon attached to the methoxy group (C-7) would be significantly shielded.
Quaternary Carbons: Signals for the non-protonated carbons, such as C-3, C-4a, C-8a, and the ipso-carbon of the phenyl ring, would also be present in this region and can be identified by their typically lower intensity or through advanced NMR techniques.
Methylene Carbon: A signal in the more upfield region (typically δ 20-40 ppm) would correspond to the C1 methylene carbon.
Methoxy Carbon: A distinct signal around δ 55-60 ppm would be assigned to the carbon of the methoxy group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~ 30 - 40 |
| C-3 | ~ 130 - 140 |
| C-4 | ~ 120 - 130 |
| C-4a | ~ 135 - 145 |
| C-5 | ~ 125 - 135 |
| C-6 | ~ 110 - 120 |
| C-7 | ~ 155 - 165 |
| C-8 | ~ 100 - 110 |
| C-8a | ~ 130 - 140 |
| Phenyl C's | ~ 125 - 140 |
Note: This table is predictive and actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to confirm the structural connectivity, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic spin systems and potentially within the methylene group if the protons are magnetically non-equivalent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in confirming the stereochemistry and conformation of the molecule, for instance, by showing through-space interactions between the protons of the phenyl group and the isothiochromene core.
Mass Spectrometry (MS) Applications
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound, as well as providing structural clues through fragmentation analysis.
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of its molecular formula (C₁₆H₁₄OS). This is a critical step in confirming the identity of a newly synthesized compound.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₆H₁₄OS | Value would be calculated based on exact atomic masses |
Note: The exact calculated m/z values require computational software but would be compared against the experimental value to confirm the elemental composition.
In a mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule. For this compound, characteristic fragmentation pathways could include:
Loss of a methyl radical (•CH₃): From the methoxy group, leading to a fragment ion with an m/z value 15 units less than the molecular ion.
Loss of a methoxy radical (•OCH₃): Resulting in a fragment ion with an m/z 31 units below the molecular ion.
Loss of formaldehyde (B43269) (CH₂O): A common fragmentation for methoxy-substituted aromatic compounds.
Cleavage of the phenyl group: Leading to a fragment corresponding to the isothiochromene core.
Retro-Diels-Alder type reactions: If applicable to the heterocyclic ring system, this could lead to characteristic fragment ions.
Analysis of these fragmentation patterns would provide corroborating evidence for the proposed structure of this compound.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Should a suitable crystal of a derivative of this compound be obtained, the crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.
Table 1: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallography experiment. No experimental data is currently available for this compound.
Electronic Spectroscopy and Photophysical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable insights into the electronic structure and excited-state properties of a molecule. These properties are dictated by the nature of the chromophore, which in the case of this compound, comprises the conjugated system of the phenyl-substituted isothiochromene core.
UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of this compound would be expected to exhibit characteristic bands corresponding to π → π* transitions within the aromatic and conjugated system.
While specific data for the target compound is unavailable, studies on analogous conjugated systems, such as styrylthiophenes, show intense absorption bands in the UV-A and near-UV regions. acs.org For example, a 3-thienylstyryl derivative exhibits a main absorption maximum (λmax) around 350 nm, with a clear vibrational fine structure. acs.org The position and intensity of the absorption maxima for this compound would be influenced by the extent of conjugation and the presence of the electron-donating methoxy group.
A hypothetical representation of the type of data obtained from a UV-Vis spectral analysis is provided below.
Table 2: Hypothetical UV-Vis Absorption Data for this compound in a Specified Solvent
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
|---|---|---|
| [Value] | [Value] | e.g., π → π* |
Note: This table illustrates the expected parameters from a UV-Vis analysis. No experimental data is currently available for this compound.
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly sensitive to the molecular structure and environment. For a molecule to be fluorescent, it must possess a rigid, conjugated system that allows for efficient radiative decay from the first excited singlet state (S₁) to the ground state (S₀).
The fluorescence properties of this compound would depend on the quantum yield of fluorescence (ΦF) and the lifetime of the excited state (τF). The emission spectrum would typically be a mirror image of the longest-wavelength absorption band. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, would provide information about the change in geometry between the ground and excited states.
While direct data is lacking, studies on structurally related fluorescent heterocyclic compounds, such as 3-substituted isocoumarins, have been conducted to evaluate their emission properties for potential applications in materials science. researchgate.net These studies reveal how substitutions on the heterocyclic core can tune the emission wavelength and intensity.
The key parameters determined from a fluorescence spectroscopy study are exemplified in the following hypothetical table.
Table 3: Hypothetical Fluorescence Data for this compound in a Specified Solvent
| Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
|---|
Note: This table is a representation of the data that would be obtained from fluorescence spectroscopy. No experimental data is currently available for this compound.
V. Theoretical and Computational Studies on 7 Methoxy 3 Phenyl 1h Isothiochromene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. Had such a study been performed on 7-methoxy-3-phenyl-1H-isothiochromene, it would provide the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. This would reveal the most stable three-dimensional arrangement of the atoms. Furthermore, DFT calculations would yield electronic properties such as total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's polarity and reactivity. Without published research, specific values for these geometric and electronic parameters remain undetermined.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. A small gap typically indicates a molecule is more reactive and can be easily excited. An analysis for this compound would calculate the energies of these orbitals. This data would help predict its behavior in chemical reactions and its electronic absorption properties. As no computational studies are available, the specific HOMO, LUMO, and energy gap values are unknown.
Table 1: Hypothetical Frontier Orbital Energies This table is for illustrative purposes only, showing what a typical output for a DFT calculation might look like. Specific data for this compound is not available.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.4 |
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack. One might predict electron-rich areas around the sulfur and oxygen atoms and the aromatic rings, but without specific calculations, this remains a general inference.
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds can exist in various spatial arrangements called conformations. A conformational analysis of this compound would explore the rotation around the single bond connecting the phenyl group to the isothiochromene (B15496450) core. By calculating the energy of the molecule at different dihedral angles, an energy landscape could be constructed. This would identify the most stable (lowest energy) conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its properties and interactions, but such an analysis has not been reported.
Reaction Pathway Modeling and Transition State Calculations
Theoretical chemistry can model the entire course of a chemical reaction, identifying the lowest-energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. For any proposed reaction involving this compound, these calculations could predict the activation energy, which determines the reaction rate, and elucidate the reaction mechanism step-by-step. Currently, no such reaction modeling studies for this compound are available in the literature.
In Silico Predictions of Molecular Interactions (e.g., with specific biological targets)
In silico techniques, particularly molecular docking, are used to predict how a molecule (a ligand) might bind to the active site of a biological target, such as a protein or enzyme. A docking study of this compound would involve computationally placing it into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. This can help identify potential biological activities and guide drug discovery efforts. Despite the utility of such methods, no studies predicting the molecular interactions of this specific compound with any biological targets have been published.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Lack of Specific Research Data for this compound
A comprehensive search for theoretical and computational studies focusing on "this compound" has revealed a significant lack of specific research pertaining to pharmacophore modeling and ligand-based design methodologies for this particular compound. While general computational approaches in drug discovery and the synthesis of isothiochromene analogs for various biological activities are documented, specific studies detailing the pharmacophoric features and ligand-based design strategies for this compound are not available in the public domain.
Pharmacophore modeling is a powerful computational tool in medicinal chemistry that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This model then serves as a template in ligand-based drug design to screen large databases of chemical compounds for novel molecules with the potential for similar biological activity.
The successful generation of a detailed article on the theoretical and computational studies of this compound, as outlined in the requested structure, is contingent upon the availability of published research data. This would typically include:
Identification of Pharmacophoric Features: Detailed descriptions of the key chemical moieties of the molecule that are crucial for its biological activity.
Spatial Arrangement and Geometric Constraints: Precise measurements of the distances and angles between these pharmacophoric features.
Pharmacophore Model Validation: Information on how the model was tested and validated to ensure its predictive power.
Application in Virtual Screening: Examples of how the pharmacophore model has been used to search for new, structurally diverse compounds.
Ligand-Based Design Studies: Research outlining the design and synthesis of new analogs based on the pharmacophore model and their subsequent biological evaluation.
Without access to such specific data for this compound, it is not possible to construct a scientifically accurate and informative article that adheres to the requested detailed outline, including data tables and in-depth research findings. The principles of scientific accuracy and adherence to factual reporting prevent the fabrication of data where none exists.
Therefore, while the requested topic is of significant interest in the field of computational drug discovery, the current body of scientific literature does not appear to contain the specific studies required to fulfill the user's request for an article on the pharmacophore modeling and ligand-based design of this compound.
Vi. Biological Relevance and Molecular Mechanism Based Investigations of Isothiochromene Derivatives
Exploration of Molecular Targets and Pathways
The pharmacological effects of isothiochromene (B15496450) derivatives are rooted in their interactions with specific biological macromolecules. Research has focused on identifying and characterizing these molecular targets to understand their mechanisms of action.
Isothiochromene analogues and related sulfur-containing heterocycles have demonstrated the ability to inhibit various enzyme classes, a key mechanism underlying their therapeutic potential.
Cyclooxygenase (COX) Inhibition : The cyclooxygenase enzymes, COX-1 and COX-2, are critical mediators of inflammation. nih.gov While non-specific inhibition can lead to gastrointestinal side effects, selective COX-2 inhibition is a safer therapeutic strategy. nih.gov Certain isothiocyanate (ITC) derivatives have been screened for their COX-2 inhibitory activity. nih.gov For instance, compounds designated as I1 and I1c showed potent inhibition of the COX-2 enzyme, with activities of 94.69% and 93.43% at a 10 μM concentration, respectively, comparable to the reference drug celecoxib (B62257) (89.32%). nih.gov Molecular docking studies suggested that these compounds interact with key amino acid residues in the COX-2 active site, such as Tyr385, Trp387, and Ser530. nih.gov Additionally, 3-phenyl-1H-isochromen-1-one analogues have been investigated for their potential to inhibit the COX-1 enzyme. nih.govresearchgate.net
Viral Enzyme Inhibition : The antiviral activity of some related heterocyclic compounds has been attributed to enzyme inhibition. Isoquercitrin (B50326), for example, has been shown to exert a potent anti-influenza A virus effect by inhibiting the activity of neuraminidase, an essential enzyme for viral release from host cells. mdpi.com It significantly reduced the neuraminidase activities of both H1N1 and H3N2 influenza strains in a dose-dependent manner. mdpi.com Furthermore, flavonoid derivatives like Baicalein have demonstrated strong inhibitory activity (>90%) against the SARS-CoV-2 3CL protease (3CLpro), a crucial enzyme in the viral life cycle. semanticscholar.org
The interaction of isothiochromene-related structures with cellular receptors represents another important mechanism for their biological activity. Thiochroman derivatives, which share a similar sulfur-containing heterocyclic core, have been identified as potent selective estrogen receptor degraders (SERDs) and antagonists. nih.gov These compounds effectively antagonize and promote the degradation of both wild-type and clinically relevant mutant forms of the estrogen receptor α (ERα). nih.gov This dual action disrupts the ER signaling pathway, which is a promising strategy for overcoming endocrine resistance in breast cancer. nih.gov
In Vitro Antiproliferative Activity and Cellular Mechanisms
A significant body of research has been dedicated to the anticancer properties of isothiochromene derivatives, revealing their ability to inhibit the growth of various cancer cell lines through distinct cellular mechanisms.
Derivatives of the isothiochromene and related benzochromene scaffolds have shown promising cytotoxic effects against a range of human cancer cell lines.
Fused isothiochromenothiazoles have been noted for their established anticancer activity. mdpi.comnih.gov Furthermore, extensive screening of benzochromene derivatives has demonstrated their antiproliferative potential. For example, certain novel benzochromenopyrimidine derivatives exhibited significant cytotoxic activity against human colon cancer cell lines LoVo and HCT-116. mdpi.com As detailed in the table below, compounds 3a and 3g were particularly potent, with 3g being 1.7 times more active than the standard chemotherapeutic agents oxaliplatin (B1677828) and 5-fluorouracil (B62378) against the LoVo cell line. mdpi.com Other studies on 9-hydroxy-1H-benzo[f]chromene derivatives identified compounds with potent activity against prostate (PC-3), ovarian (SKOV-3), and cervical (HeLa) cancer cell lines, as well as against the multidrug-resistant breast cancer cell line MCF-7/ADR. mdpi.com
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Benzochromenopyrimidine | 3a | LoVo | 14.99 | mdpi.com |
| Benzochromenopyrimidine | 3a | HCT-116 | 15.92 | mdpi.com |
| Benzochromenopyrimidine | 3b | LoVo | 19.55 | mdpi.com |
| Benzochromenopyrimidine | 3e | LoVo | 18.49 | mdpi.com |
| Benzochromenopyrimidine | 3g | LoVo | 11.79 | mdpi.com |
| Benzochromenopyrimidine | 3g | HCT-116 | 13.61 | mdpi.com |
The antiproliferative effects of these compounds are often mediated by the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Apoptosis Induction : Many isothiocyanate and chromene derivatives trigger apoptosis in cancer cells. mdpi.comnih.gov The new synthetic isothiocyanate CM9 was found to induce apoptosis in Jurkat leukemic cells, an effect that was synergistic with the conventional chemotherapeutic drug doxorubicin. mdpi.com The mechanism often involves the mitochondrial pathway, characterized by changes in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov This shift leads to the release of cytochrome c from mitochondria and the subsequent activation of a cascade of caspase enzymes (e.g., caspase-3, -7, -9), which execute the apoptotic program. nih.govnih.gov Studies on 1,5-dihydropyrano[2,3-c]chromene derivatives confirmed their ability to induce apoptosis in MCF-7 breast cancer cells. researchgate.net Similarly, certain 1H-benzo[f]chromene derivatives were shown to trigger apoptosis in MCF-7/ADR cells. mdpi.com
Cell Cycle Arrest : In addition to apoptosis, isothiochromene-related compounds can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. nih.gov Sulforaphane, a dietary isothiocyanate, induces G2/M phase arrest in cervical cancer cells. mdpi.comnih.gov This is achieved by down-regulating Cyclin B1 expression and promoting the association of GADD45β with CDC2, which disrupts the Cyclin B1/CDC2 complex necessary for mitotic entry. mdpi.comnih.gov Other isothiocyanates have also been shown to induce a dose-dependent G2/M arrest in leukemia cell lines. nih.gov In contrast, some chalcone (B49325) derivatives cause cell cycle arrest in the G0/G1 phase in both HeLa and HCT-116 cells. nih.gov This arrest is associated with the modulation of key regulatory proteins like p21 and the phosphorylation status of the retinoblastoma (Rb) protein. nih.govmdpi.com
Antimicrobial and Antiviral Activity at the Molecular Level
Beyond their anticancer properties, isothiochromene derivatives and related compounds have demonstrated a broad spectrum of activity against various pathogens.
Antimicrobial Activity : Isothiochromenothiazoles have been investigated for their activity against the parasite Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, with all tested compounds inhibiting parasite growth in the micromolar range. mdpi.comnih.gov Thiochroman and chromene derivatives have also shown activity against a range of bacterial and fungal pathogens. mdpi.comorientjchem.org Studies have reported inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as fungi including Aspergillus niger and Candida albicans. mdpi.comorientjchem.org Isothiocyanates, particularly those with aromatic structures, are thought to exert their antimicrobial effect by effectively crossing bacterial membranes. mdpi.com
Antiviral Activity : The antiviral potential of related heterocyclic scaffolds has been documented. nih.gov The mechanism of action for some compounds involves targeting key viral processes. For instance, isoquercitrin inhibits influenza A virus infection at multiple stages, including viral attachment and entry, and also exerts a virucidal effect. mdpi.com This is achieved by affecting the viral hemagglutinin (HA) protein, which is crucial for binding to host cells, and by inhibiting neuraminidase (NA) activity, which is necessary for the release of new virus particles. mdpi.com Other compounds, such as isoquinolone derivatives, have been identified as inhibitors of the influenza viral polymerase. mdpi.com
In Vitro Studies Against Pathogenic Microorganisms
Isothiochromene derivatives and related compounds like thiochromenes have demonstrated notable antimicrobial activity against a spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.gov
One study focused on carboxamide-functionalized thiochromanone derivatives, revealing potent antibacterial activity. Specifically, a derivative with a chloro substitution on the thiochromanone scaffold (Compound 10 in the study) exhibited significant efficacy against plant pathogenic bacteria, with EC₅₀ values of 15 μg/mL for Xanthomonas oryzae pv. oryzae (Xoo), 19 μg/mL for Xanthomonas oryzae pv. orycicola (Xoc), and 23 μg/mL for Xanthomonas axonopodis pv. citri (Xac). nih.gov Another study highlighted a pyrazolothiochromene derivative (Compound 12) that showed strong, broad-spectrum antimicrobial activity with inhibition zones ranging from 14–24 mm against bacteria such as B. subtilis, S. aureus, E. coli, and P. aeruginosa. nih.gov
Furthermore, newly synthesized chromene derivatives linked to azo chromophores were tested against seven human pathogens. Four of these compounds showed promising minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL. nih.gov Similarly, ultrasonically synthesized 2-amino-3-cyano-4H-chromene derivatives were evaluated for their in-vitro antimicrobial activities against S. aureus (Gram-positive), E. coli (Gram-negative), and fungi like C. albicans and F. oxysporum using the agar (B569324) well diffusion method. nanobioletters.com
Table 1: In Vitro Antimicrobial Activity of Selected Thiochromene/Chromene Derivatives
| Compound Class | Specific Derivative Example | Test Organism(s) | Activity Measurement | Result | Reference(s) |
|---|---|---|---|---|---|
| Carboxamide-functionalized thiochromanone | Chloro-substituted derivative | Xanthomonas species (Xoo, Xoc, Xac) | EC₅₀ | 15-23 µg/mL | nih.gov |
| Pyrazolothiochromene | Compound 12 | B. subtilis, S. aureus, E. coli, P. aeruginosa | Zone of Inhibition | 14–24 mm | nih.gov |
| Chromene-based azo chromophore | Compounds 4b, 4c, 13e, 13i | Various human pathogens | MIC | 0.007-3.9 µg/mL | nih.gov |
| 2-Amino-3-cyano-4H-chromene | Various synthesized derivatives | E. coli, S. aureus, C. albicans, F. oxysporum | Zone of Inhibition | Data varies by compound | nanobioletters.com |
Investigation of Molecular Targets in Microbial Systems
The antimicrobial action of isothiochromene-related compounds involves various molecular mechanisms, including the disruption of cellular pathways and the inhibition of essential microbial enzymes. nih.gov The sulfur atom in the heterocyclic ring enhances their ability to modulate enzyme activity. nih.gov
For some thiophene (B33073) derivatives, a related class of sulfur-containing heterocycles, the mechanism involves increasing bacterial membrane permeability. nih.gov Treatment with these compounds led to membrane permeabilization and reduced the adherence of bacteria like Acinetobacter baumannii and E. coli to host cells. nih.gov Molecular docking studies on these thiophene derivatives suggested a strong binding affinity to outer membrane proteins (OMPs) such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. nih.gov
For other antimicrobial compounds, the mechanism can involve the breakdown of the bacterial cell wall, leading to lysis, or the inhibition of crucial enzymes like DNA gyrase, topoisomerase IV, or RNA polymerase. mdpi.com Some isothiocyanates, for example, have been shown to induce modifications on the bacterial surface, forming holes in the cell wall, which leads to a progressive disorganization of the cytoplasm, leakage of cellular components, and ultimately cell death. nih.gov Other proposed mechanisms include the inhibition of bacterial quorum sensing and effects on cellular membrane integrity. nih.gov
Antiviral Mechanisms of Action (e.g., viral replication inhibition)
Derivatives of the related chromene scaffold have shown potential antiviral activity by interfering with various stages of the viral life cycle, including entry, assembly, and replication. nih.gov These compounds have been investigated for their activity against both DNA and RNA viruses. nih.gov
A key mechanism of antiviral action is the inhibition of viral replication. mdpi.com For instance, certain flavonoids containing the 4H-chromen-4-one scaffold have been studied for their activity against SARS-CoV-2. nih.gov In silico and in vitro studies suggest these compounds can bind to and inhibit essential viral enzymes like the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), both of which are vital for viral replication. nih.gov Isoginkgetin, a chromene derivative, showed notable inhibition of SARS-CoV-2 with an IC₅₀ value of 22.81 μM in Vero cells. nih.gov
Another antiviral mechanism involves targeting viral neuraminidase (NA), an enzyme crucial for the release of progeny viruses from infected cells. frontiersin.orgfrontiersin.org Isoimperatorin, a natural furanocoumarin, was found to inhibit the NA activity of the influenza A virus in a dose-dependent manner. frontiersin.orgfrontiersin.org Time-of-addition assays confirmed that this compound was most effective when added at the later stages of the viral replication cycle, reducing virus yield by up to 84.6%, consistent with the inhibition of viral release. frontiersin.orgfrontiersin.org However, it did not directly inhibit viral RNA synthesis. frontiersin.orgfrontiersin.org
Table 2: Antiviral Activity and Mechanisms of Chromene-Related Derivatives
| Compound/Derivative | Virus Target | Mechanism of Action | In Vitro Model | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|---|
| Isoginkgetin | SARS-CoV-2 | Inhibition of Mpro and RdRp | Vero cells | 22.81 μM | nih.gov |
| Fisetin | Dengue Virus (DENV) | Inhibition of DENV replication | Vero cells | 55 µg/mL | nih.gov |
| Naringenin | Dengue Virus 2 (DENV-2) | Direct virucidal activity | Vero cells | 52.64 µg/mL | nih.gov |
| Isoimperatorin | Influenza A Virus | Inhibition of Neuraminidase (NA) activity | MDCK cells | 7.17 μM | frontiersin.org |
| Micafungin Derivatives (Mi-2, Mi-5) | SARS-CoV-2 | Inhibition of intracellular virus replication | VeroE6/TMPRSS2 cells | 5.25 µM, 6.51 µM | mdpi.com |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of isothiochromene and related heterocyclic scaffolds. These studies correlate specific structural modifications with changes in antimicrobial or antiviral efficacy, helping to identify the key molecular features required for a desired biological profile. nih.gov
Correlation Between Structural Modifications and Biological Activity
SAR studies have revealed that modifications such as the introduction of electron-withdrawing substituents, sulfur oxidation, and specific ring substitutions can significantly enhance bioactivity and target specificity. nih.gov
For antimicrobial chromene derivatives, the position of substituents is critical. For instance, in a series of 4-aryl-4H-chromenes, the nature of the group at the 4-position was found to be critical for their apoptosis-inducing activity. nih.gov In another study of carboxamide-functionalized thiochromanones, adding an oxime ether or oxime group at the 4-position enhanced antibacterial activity while decreasing antifungal efficacy. nih.gov
The nature of heterocyclic moieties fused or attached to the core structure also plays a significant role. Thiochromene derivatives incorporating pyrazole (B372694) and pyrimidine (B1678525) moieties generally showed better antibacterial activity than those with acetyl-pyrazole or thiopyrimidine structures. nih.gov Similarly, for coumarin (B35378) derivatives, O-substitutions were found to be essential for antifungal activity, with short aliphatic chains and electron-withdrawing groups like nitro (NO₂) favoring activity. mdpi.com The introduction of a bromo group into a benzochromene scaffold was correlated with significant anticancer effects, while a hydroxyl group at a specific position enhanced antimicrobial activity. nih.gov
In a series of 3-phenyl-1H-isochromen-1-ones, analogues with specific substitutions demonstrated potent antioxidant and antiplatelet activities, with some being several folds more active than standards like ascorbic acid or aspirin. nih.govresearchgate.net
Identification of Key Structural Features for Desired Biological Profiles
Through SAR studies, several key structural features have been identified as important for the biological activity of isothiochromene analogues and related compounds.
Aromatic Substituents: For antimicrobial thiophene derivatives, substitution on the benzamide (B126) group at position 2 of the thiophene ring with a 4-chlorophenyl group led to a more potent compound. nih.gov In the case of isothiazolecarbonitrile derivatives with anti-rhinovirus activity, bulky substituents (like benzyloxy or tert-butoxy (B1229062) groups) on the para position of a phenyl ring at position 5 were found to be the most effective. nih.gov Aromatic isothiocyanates are favored for antimicrobial activity due to their ability to cross bacterial membranes more effectively than aliphatic ones. mdpi.com
Heterocyclic Rings and Linkers: The presence of smaller heterocycles and shorter linkers in certain thiochromene derivatives generally leads to enhanced antibacterial activity. nih.gov
Hydrophobicity and Functional Groups: Modifications affecting hydrophobicity, such as the chain length of functional groups, can modulate the antibacterial profiles of quinone derivatives. mdpi.com For coumarins, electron-withdrawing groups like NO₂ significantly increase antifungal potency. mdpi.com In benzo[f]chromene derivatives, a hydroxyl group was linked to enhanced antimicrobial activity. nih.gov
These SAR insights are instrumental in guiding the rational design of new, more potent isothiochromene-based therapeutic agents. nih.govnih.gov
Vii. Future Research Directions and Applications in Academic Discovery
Development of Novel Synthetic Routes with Enhanced Efficiency
While general synthetic methods for isothiochromene (B15496450) derivatives exist, the development of novel, efficient, and stereoselective routes to produce 7-methoxy-3-phenyl-1H-isothiochromene and its analogues is a key area for future research. Current synthetic strategies often involve multi-step processes with moderate yields. Future work could focus on the following:
Thio-Pictet-Spengler Reaction: The Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinolines, can be adapted for sulfur-containing analogues. wikipedia.orgjk-sci.comarkat-usa.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. wikipedia.orgjk-sci.com A "thio-Pictet-Spengler" approach, utilizing a β-phenylethyl sulfide (B99878) derivative, could provide a direct and efficient route to the 1H-isothiochromene core. The reaction conditions, including the choice of acid catalyst and solvent, would need to be optimized to favor the desired cyclization and manage the reactivity of the sulfur atom.
Acid-Catalyzed Cyclization of β-Phenylethyl Sulfides: A more direct approach involves the intramolecular cyclization of appropriately substituted β-phenylethyl sulfides. The presence of the methoxy (B1213986) group on the phenyl ring is expected to activate the aromatic ring towards electrophilic substitution, facilitating the ring-closure step. Research in this area would involve the synthesis of suitable precursors and the systematic investigation of various Brønsted and Lewis acids to catalyze the cyclization with high regioselectivity and yield.
Lipase-Catalyzed Cyclization: Biocatalysis offers a green and efficient alternative to traditional chemical methods. Lipases have been shown to catalyze cyclization reactions, such as the synthesis of tetrasubstituted dihydrothiophenes from β-ketothioamides and β-nitrostyrenes. mdpi.com Exploring the potential of lipases or other enzymes to catalyze the formation of the 1H-isothiochromene ring system from acyclic precursors could lead to more environmentally friendly and selective synthetic methods.
A comparison of potential synthetic starting points is presented in Table 1.
| Starting Material Class | Potential Reaction | Key Advantages |
| β-Phenylethyl Sulfides | Thio-Pictet-Spengler | Well-established reaction, potential for stereocontrol. |
| Substituted Thioamides | Acid-Catalyzed Cyclization | Direct route, potentially fewer steps. |
| Acyclic Thioesters | Enzyme-Catalyzed Cyclization | Green chemistry, high selectivity. |
Advanced Mechanistic Studies for Reaction Optimization
A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Future mechanistic studies could employ a combination of experimental and computational techniques:
Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout the reaction and elucidate the nature of bond-forming and bond-breaking steps.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies for different proposed mechanisms. nih.gov This can help to rationalize experimental observations and guide the design of more efficient catalysts.
Rational Design of Isothiochromene Analogues for Specific Molecular Targets
The principles of rational drug design can be applied to the isothiochromene scaffold to develop analogues with high affinity and selectivity for specific biological targets, such as enzymes or receptors. 182.160.97researchgate.netnih.gov This process typically involves:
Target Identification: Identifying a biologically relevant target that is implicated in a particular disease state.
Structure-Based Design: If the three-dimensional structure of the target is known, computational docking studies can be used to predict how isothiochromene analogues will bind to the active site. nih.govresearchgate.net This information can guide the design of new derivatives with improved binding interactions.
Ligand-Based Design: In the absence of a target structure, quantitative structure-activity relationship (QSAR) studies can be performed on a series of known active compounds to identify the key structural features that are responsible for their biological activity. 182.160.97
Future research in this area could focus on designing isothiochromene analogues as inhibitors of enzymes such as kinases, proteases, or synthases, which are important targets in cancer and infectious disease research. researchgate.net The methoxy and phenyl substituents on the this compound core provide convenient handles for chemical modification to explore the structure-activity relationship (SAR).
Integration of Computational and Experimental Approaches in Drug Discovery
The integration of computational and experimental methods is a powerful strategy to accelerate the drug discovery process for isothiochromene-based compounds. nih.govphyschemres.org
Virtual Screening: Large libraries of virtual isothiochromene analogues can be screened computationally against a specific biological target to identify promising candidates for synthesis and experimental testing. researchgate.net
ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification of candidates with unfavorable pharmacokinetic or toxicological profiles, reducing the number of compounds that need to be synthesized and tested.
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the binding mechanism and the role of specific interactions. nih.gov
The synergy between computational predictions and experimental validation can significantly streamline the hit-to-lead and lead optimization phases of drug discovery. A proposed integrated workflow is outlined in Table 2.
| Stage | Computational Approach | Experimental Approach |
| Hit Identification | Virtual screening, molecular docking. | High-throughput screening of synthesized compounds. |
| Hit-to-Lead | ADMET prediction, SAR analysis. | In vitro biological assays, initial pharmacokinetic studies. |
| Lead Optimization | Molecular dynamics simulations, free energy calculations. | In vivo efficacy and toxicity studies. |
Exploration of New Biological Activities for the Isothiochromene Scaffold
The isothiochromene scaffold may possess a range of biological activities that have yet to be fully explored. Systematic screening of this compound and its analogues against a diverse panel of biological targets could uncover novel therapeutic applications. Potential areas of investigation include:
Antimicrobial Activity: Isothiocyanates and other sulfur-containing compounds have shown antimicrobial properties. nih.govnih.govppjonline.orgmdpi.com Screening isothiochromene derivatives against a panel of pathogenic bacteria and fungi could identify new classes of antimicrobial agents.
Antitumor Activity: Many heterocyclic compounds exhibit antitumor activity. nih.govmdpi.com Evaluating the cytotoxicity of isothiochromene analogues against various cancer cell lines could lead to the discovery of new anticancer drug candidates.
Enzyme Inhibition: As mentioned previously, the isothiochromene scaffold could serve as a template for the design of potent and selective enzyme inhibitors for a variety of therapeutic targets. 182.160.97researchgate.netnih.govnih.gov
The discovery of new biological activities would further highlight the potential of the isothiochromene scaffold in drug discovery and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
